molecular formula C47H73NO17 B1667258 Amphotericin b CAS No. 1397-89-3

Amphotericin b

Cat. No.: B1667258
CAS No.: 1397-89-3
M. Wt: 924.1 g/mol
InChI Key: APKFDSVGJQXUKY-UHFFFAOYSA-N
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Description

Amphotericin B is a polyene antifungal antibiotic produced by the bacterium Streptomyces nodosus. It was first isolated in 1955 from soil collected near the Orinoco River in Venezuela . This compound is primarily used to treat serious fungal infections and leishmaniasis. It is known for its broad spectrum of activity against various fungal pathogens, including Candida, Aspergillus, and Cryptococcus species .

Mechanism of Action

Target of Action

Amphotericin B primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.

Mode of Action

This compound interacts with its target, ergosterol, by binding to it irreversibly . This interaction disrupts the integrity of the fungal cell membrane, leading to the formation of transmembrane channels . These channels alter the membrane’s permeability, allowing the leakage of intracellular components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the fungal cell wall. The drug’s ability to bind to sterols, primarily ergosterol, leads to the formation of pores that allow leakage of cellular components . This disruption of the cell wall synthesis results in metabolic disruption and ultimately, fungal cell death .

Pharmacokinetics

This compound is typically administered intravenously, ensuring 100% bioavailability . The drug is metabolized in the kidneys and has an elimination half-life of approximately 15 days . About 40% of the drug is found in urine after single administration, cumulated over several days . Biliary excretion also plays a significant role .

Result of Action

The result of this compound’s action is the death of the fungal cells . The formation of transmembrane channels leads to the rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and other cellular components . This leakage disrupts the normal functioning of the cell, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in a variety of clinical settings to treat serious fungal infections and leishmaniasis , indicating its effectiveness across different environments and conditions.

Biochemical Analysis

Biochemical Properties

Amphotericin B shows a high order of in vitro activity against many species of fungi . It exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . This affinity may also account for its toxic effects against select mammalian cells .

Cellular Effects

This compound binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces an oxidative burst within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi . This creates a transmembrane channel, and the resultant change in membrane permeability allows leakage of intracellular components .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For example, it has been observed that the antibiotic interferes with the formation of functional cell walls of young cells in the time scale of minutes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that the pharmacodynamic properties, preclinical data from animal models and the response rates of patients who received doses >3 mg/kg/day suggested that this compound could improve outcomes and survival .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, one carbon pool by folate was confirmed as the key metabolic pathway related to this compound biosynthesis .

Transport and Distribution

After intravenous administration, this compound distributes from the central compartment, predominantly to organ sites rich in mononuclear phagocytic cells and, to a lesser extent, other tissue sites, including the kidney, the lung, and the brain .

Subcellular Localization

This compound localizes at the cell membrane where it binds to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amphotericin B is a complex molecule that is challenging to synthesize chemically. Most of the production relies on fermentation processes using Streptomyces nodosus. The biosynthesis involves a series of enzymatic reactions that assemble the molecule from simpler precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. The process includes the cultivation of Streptomyces nodosus in nutrient-rich media, followed by extraction and purification of the antibiotic. Advances in biotechnology have led to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Amphotericin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the molecule to enhance its therapeutic properties or reduce toxicity .

**Common Reagents and Conditions

Properties

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFDSVGJQXUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H73NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859632
Record name 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...
Details McEvoy, G.K. (ed.). American Hospital Formulary Service. AHFS Drug Information. American Society of Health-System Pharmacists, Bethesda, MD. 2006., p. 537
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER

CAS No.

1397-89-3
Record name Amphotericin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170 °C (gradual decomposition)
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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